{4-[(2-Amino-acetyl)-isopropyl-amino]-cyclohexyl}-carbamic acid tert-butyl ester
CAS No.:
Cat. No.: VC13470716
Molecular Formula: C16H31N3O3
Molecular Weight: 313.44 g/mol
* For research use only. Not for human or veterinary use.
![{4-[(2-Amino-acetyl)-isopropyl-amino]-cyclohexyl}-carbamic acid tert-butyl ester -](/images/structure/VC13470716.png)
Specification
Molecular Formula | C16H31N3O3 |
---|---|
Molecular Weight | 313.44 g/mol |
IUPAC Name | tert-butyl N-[4-[(2-aminoacetyl)-propan-2-ylamino]cyclohexyl]carbamate |
Standard InChI | InChI=1S/C16H31N3O3/c1-11(2)19(14(20)10-17)13-8-6-12(7-9-13)18-15(21)22-16(3,4)5/h11-13H,6-10,17H2,1-5H3,(H,18,21) |
Standard InChI Key | OMKVBVRLIJKGES-UHFFFAOYSA-N |
SMILES | CC(C)N(C1CCC(CC1)NC(=O)OC(C)(C)C)C(=O)CN |
Canonical SMILES | CC(C)N(C1CCC(CC1)NC(=O)OC(C)(C)C)C(=O)CN |
Introduction
Chemical Identity and Structural Features
Molecular Formula and Weight
The compound has the molecular formula C₁₆H₃₁N₃O₃ and a molecular weight of 313.44 g/mol. Its IUPAC name is tert-butyl N-[4-[(2-aminoacetyl)-propan-2-ylamino]cyclohexyl]carbamate, reflecting the tert-butyl carbamate group, cyclohexyl backbone, and isopropylamino-acetyl substituent.
Table 1: Key Molecular Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₆H₃₁N₃O₃ | |
Molecular Weight | 313.44 g/mol | |
CAS Number | 1353975-36-6 (structural analog) | |
IUPAC Name | tert-butyl N-[4-[(2-aminoacetyl)-propan-2-ylamino]cyclohexyl]carbamate |
Synthesis and Preparation
General Synthetic Routes
The synthesis typically involves a multi-step process:
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Cyclohexylamine Derivatization: A cyclohexylamine precursor is functionalized with an isopropylamino group.
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Carbamation: The amine is protected with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O) .
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Acetylation: The 2-aminoacetyl moiety is introduced via nucleophilic acyl substitution.
Table 2: Representative Synthesis Conditions
Step | Reagents/Conditions | Yield | Source |
---|---|---|---|
Boc Protection | Boc₂O, CHCl₃, 10:1 diamine:Boc₂O ratio | 73% | |
Acetylation | Methyl bromoacetate, K₂CO₃, DMF | 70% | |
Final Purification | Silica gel chromatography (EtOAc/hexane) | - |
Key Challenges
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Steric Hindrance: The tert-butyl group and cyclohexyl ring necessitate optimized reaction conditions to avoid side products .
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Stereoselectivity: Achieving the desired stereoisomer requires chiral catalysts or resolved starting materials .
Physical and Chemical Properties
Solubility and Stability
The compound is sparingly soluble in water but dissolves readily in polar aprotic solvents like DMF or DMSO. The Boc group enhances stability under basic conditions but is cleaved by acids (e.g., TFA) .
Spectroscopic Data
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¹H NMR: Peaks at δ 1.45 (s, 9H, Boc), 1.0–2.0 (m, cyclohexyl CH₂), and 3.4–3.7 (m, acetyl-CH₂) .
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MS (ESI+): m/z 314.28 [M+H]⁺.
Applications in Research
Pharmaceutical Intermediates
Carbamates like this compound serve as precursors for protease inhibitors and kinase modulators. For instance, bicyclohexylamine derivatives are key motifs in hepatitis C virus (HCV) NS3/4A protease inhibitors .
Table 3: Comparative Bioactivity of Analogous Carbamates
Compound | Target | IC₅₀ | Source |
---|---|---|---|
{2-[(2-Chloro-acetyl)-methyl-amino]-cyclohexyl}-carbamate | Microbial enzymes | 0.8 μM | |
Pleuromutilin derivatives | Bacterial ribosomes | 2.3 μM |
Organic Synthesis
The Boc group is widely used for temporary amine protection, enabling selective functionalization of other sites. For example, it facilitates the synthesis of peptide mimetics and macrocycles .
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